molecular formula C11H17F3INO3 B13582860 Tert-butyl2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

Tert-butyl2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

Cat. No.: B13582860
M. Wt: 395.16 g/mol
InChI Key: VHGBQSACIUKNBE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H18INO3. It is a heterocyclic compound that contains both iodine and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate with iodine in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H17F3INO3

Molecular Weight

395.16 g/mol

IUPAC Name

tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H17F3INO3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6H2,1-3H3

InChI Key

VHGBQSACIUKNBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CI

Origin of Product

United States

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